Desphenyl Chloridazon-15N2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

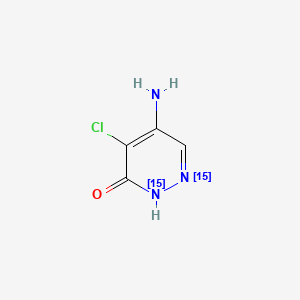

Desphenyl Chloridazon-15N2 is a stable isotope-labeled compound, specifically a metabolite of Chloridazon. It is used primarily in scientific research for tracing and metabolic studies due to its isotopic labeling with nitrogen-15. The molecular formula of this compound is C4H4Cl15N2NO, and it has a molecular weight of 147.53 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Desphenyl Chloridazon-15N2 generally involves the isotope labeling of Chloridazon. The specific synthetic route can vary, but it typically includes the incorporation of nitrogen-15 into the molecular structure of Chloridazon. This process may involve multiple steps, including the use of nitrogen-15 labeled reagents and specific reaction conditions to ensure the incorporation of the isotope .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure the purity and isotopic labeling of the compound. This involves the use of specialized equipment and techniques to handle the isotopic materials and to monitor the reaction progress. The final product is typically purified using standard techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Desphenyl Chloridazon-15N2 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out, but they typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives. Substitution reactions can result in a wide variety of products depending on the nucleophile used .

Applications De Recherche Scientifique

Desphenyl Chloridazon-15N2 is a stable isotope-labeled metabolite of the herbicide chloridazon, predominantly used in agricultural research and analytical chemistry. This compound serves as a critical reference standard in various applications, particularly in the study of herbicide metabolism, environmental fate, and residue analysis. Below is a comprehensive overview of its applications, supported by detailed data tables and case studies.

Environmental Fate Studies

This compound is utilized in environmental studies to track the degradation and transport of chloridazon in soil and water systems. Research indicates that chloridazon degrades to desphenyl chloridazon, which can persist in the environment for extended periods, influencing soil health and crop safety.

Case Study: Long-term Lysimeter Experiment

A lysimeter study conducted in Brazil evaluated the leaching potential of chloridazon and its metabolites, including desphenyl chloridazon. The findings revealed that desphenyl chloridazon exhibited a half-life of approximately 235.5 days in soil, highlighting its persistence and potential for groundwater contamination .

Residue Analysis

This compound is essential for the accurate detection of chloridazon residues in agricultural products. It serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify residues in food matrices such as honey, fruits, and vegetables.

Analytical Methodology

Recent analytical methods have been developed to detect highly polar pesticides, including desphenyl chloridazon, using LC-MS/MS techniques. These methods facilitate the separation of target compounds from complex matrices, ensuring accurate quantification even at low concentrations .

Metabolic Studies

The compound is also employed in metabolic studies to understand how plants metabolize chloridazon. By using isotopically labeled desphenyl chloridazon, researchers can trace its metabolic pathways and assess its impact on plant physiology.

Research Findings

Studies indicate that desphenyl chloridazon can be detected in various plant tissues after application of chloridazon-containing herbicides. This detection is crucial for evaluating the safety and efficacy of herbicides in agricultural practices .

Pharmaceutical Testing

In pharmaceutical contexts, this compound serves as a reference standard for testing the purity and efficacy of herbicides and their metabolites. Its stable isotope nature allows for precise measurements in analytical assays.

Mécanisme D'action

The mechanism of action of Desphenyl Chloridazon-15N2 involves its incorporation into various biological and chemical systems due to its nitrogen-15 labeling. This allows researchers to trace the movement and transformation of nitrogen within these systems. The molecular targets and pathways involved depend on the specific application, but they generally include metabolic pathways and enzymatic reactions that incorporate nitrogen .

Comparaison Avec Des Composés Similaires

Desphenyl Chloridazon-15N2 is unique due to its specific isotopic labeling with nitrogen-15. Similar compounds include other isotope-labeled metabolites of Chloridazon, such as:

Desphenyl Chloridazon-13C: Labeled with carbon-13.

Desphenyl Chloridazon-D3: Labeled with deuterium.

Desphenyl Chloridazon-14N: Labeled with nitrogen-14

These compounds are used in similar applications but differ in the specific isotope used for labeling, which can affect their behavior and utility in different types of studies.

Activité Biologique

Desphenyl Chloridazon-15N2 is a significant metabolite of the herbicide chloridazon, which belongs to the pyridazine class of chemicals. This compound has garnered attention due to its presence in environmental matrices, particularly in drinking water, and its potential biological effects. This article provides a comprehensive overview of the biological activity of this compound, including relevant studies, analytical methods, and implications for environmental safety.

This compound (CAS No. 1189649-21-5) is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C4H4ClN(15N)2O |

| Molecular Weight | 147.53 g/mol |

| Boiling Point | Not available |

| Chemical Structure | Chemical Structure |

Sources and Environmental Presence

Desphenyl Chloridazon is primarily formed through the degradation of chloridazon in various environments. It has been detected in:

- Drinking Water : Studies indicate that Desphenyl Chloridazon can leach into groundwater and surface water, raising concerns regarding human exposure through drinking water sources .

- Agricultural Runoff : As a metabolite of a widely used herbicide, its presence in agricultural runoff is significant, necessitating monitoring and assessment of water quality .

Toxicity

Research on the toxicological profile of this compound indicates the following:

- Mutagenicity : Some studies have shown positive results for mutagenicity in specific in vivo tests, indicating potential genetic risks associated with exposure .

- Carcinogenicity : The International Agency for Research on Cancer (IARC) has not classified Desphenyl Chloridazon as a carcinogen at levels typically encountered in environmental settings .

- Reproductive Toxicity : Animal studies have not shown significant effects on fertility, suggesting a relatively low reproductive risk compared to other compounds .

Environmental Impact

The persistence of Desphenyl Chloridazon in soil and water systems poses ecological risks. Its half-life in soil has been reported at approximately 235.5 days, indicating that it can remain in the environment long enough to affect local ecosystems and potentially bioaccumulate in aquatic organisms .

Analytical Methods for Detection

Several analytical techniques have been developed to detect and quantify this compound in environmental samples:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been employed for sensitive detection of polar pesticide metabolites, including Desphenyl Chloridazon .

- High-Resolution Mass Spectrometry (HR-MS) : Utilized for confirming the presence of Desphenyl Chloridazon in complex matrices like honey and water samples .

- Quick Method for Polar Pesticides : A streamlined approach using QuPPe methodology has been established to analyze multiple pesticide residues efficiently .

Case Study 1: Detection in Recycled Water

A study conducted on recycled water indicated that Desphenyl Chloridazon was among several contaminants detected post-treatment processes such as reverse osmosis and UV radiation. The findings highlighted the compound's resilience against conventional treatment methods, emphasizing the need for advanced remediation strategies .

Case Study 2: Agricultural Impact Assessment

Research assessing agricultural runoff revealed that Desphenyl Chloridazon concentrations were significantly higher during peak herbicide application periods. This correlation underscores the importance of monitoring agricultural practices to mitigate environmental contamination risks .

Propriétés

IUPAC Name |

4-amino-5-chloro-(1,2-15N2)1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9)/i7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWPCPCEGBPTAL-BFGUONQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[15N][15NH]C(=O)C(=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.